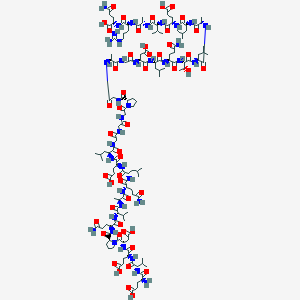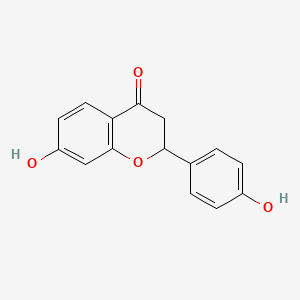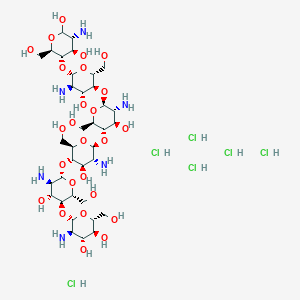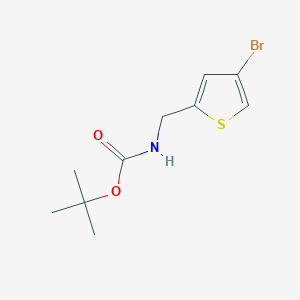
4-Bromo-2-(N-Boc-aminomethyl)thiophene
Descripción general
Descripción
The compound "4-Bromo-2-(N-Boc-aminomethyl)thiophene" is a brominated thiophene derivative with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. Thiophene derivatives are of significant interest in the field of organic chemistry due to their utility in synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed reactions, as seen in the preparation of highly substituted thiophenes from bromoenynes and o-alkynylbromobenzenes . Additionally, the Suzuki coupling reaction is another common method used for synthesizing brominated thiophene derivatives, as demonstrated in the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene . These methods highlight the versatility of brominated thiophenes as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FT-IR) . X-ray crystallography can also provide detailed insights into the crystal structure of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) simulations, which are essential for understanding the reactivity and stability of the compound .
Chemical Reactions Analysis
Brominated thiophenes can undergo a variety of chemical reactions. For instance, they can participate in photocatalytic defluorinative reactions, as seen with 2-bromo-3,3,3-trifluoropropene, to generate vinyl radicals for further cyclization . Aromatic nucleophilic substitution reactions with amines can lead to the formation of N-substituted amino-thiophenes, which may undergo rearrangement to yield unexpected isomers . These reactions underscore the reactivity of brominated thiophenes and their potential for creating complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect their reactivity and physical properties, such as boiling and melting points. The vibrational spectra obtained from FT-IR and Raman spectroscopy can provide information on the functional groups present and their bonding environment . Theoretical calculations can complement experimental data to predict properties such as ionization potentials and reactivity indices .
Aplicaciones Científicas De Investigación
Summary of the Application
“4-Bromo-2-(N-Boc-aminomethyl)thiophene” is used in the preparation of cationic peptidomimetic Gly-POX, which has shown effectiveness in killing MRSA persisters . This is due to its capacity to damage the bacterial membrane .
Methods of Application or Experimental Procedures
The cationic peptidomimetic Gly-POX is prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .
Results or Outcomes
The cationic peptidomimetic Gly-POX, prepared using “4-Bromo-2-(N-Boc-aminomethyl)thiophene”, effectively killed MRSA persisters at 4× MIC due to its capacity to damage the bacterial membrane .
2. Application in Proteomics Research
Summary of the Application
“4-Bromo-2-(N-Boc-aminomethyl)thiophene” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or proteins for further study.
Results or Outcomes
3. Application in Drug Delivery Devices
Summary of the Application
Boronic acids and their esters, such as “4-Bromo-2-(N-Boc-aminomethyl)thiophene”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Results or Outcomes
4. Application in Proteomics Research
Summary of the Application
“4-Bromo-2-(N-Boc-aminomethyl)thiophene” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or proteins for further study.
Results or Outcomes
5. Application in Hydrolysis of Phenylboronic Pinacol Esters
Propiedades
IUPAC Name |
tert-butyl N-[(4-bromothiophen-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-8-4-7(11)6-15-8/h4,6H,5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRQWPEJVQCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674905 | |
| Record name | tert-Butyl [(4-bromothiophen-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(N-Boc-aminomethyl)thiophene | |
CAS RN |
479090-39-6 | |
| Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thienyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479090-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-bromothiophen-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



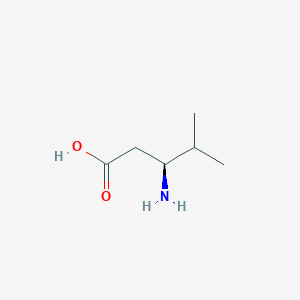
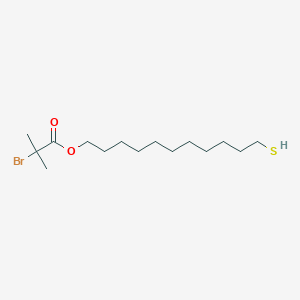
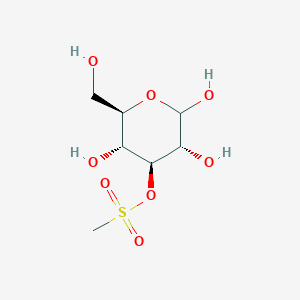
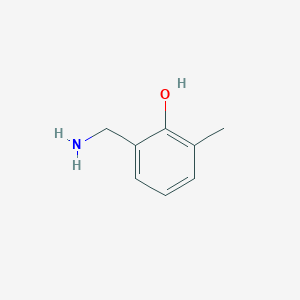
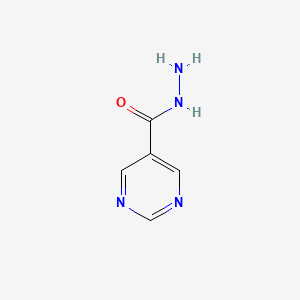
![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)
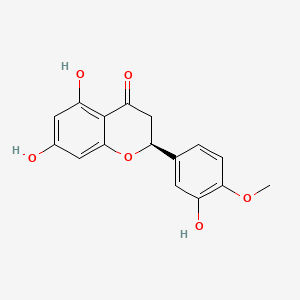
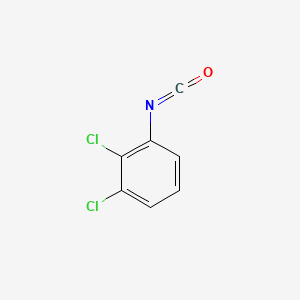
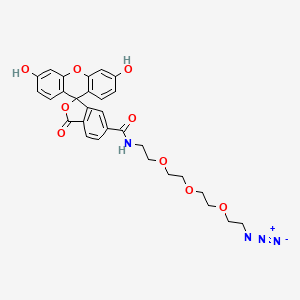
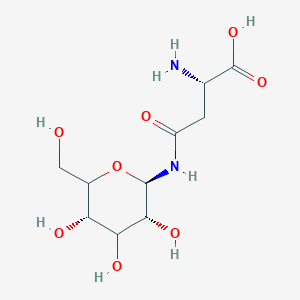
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)
